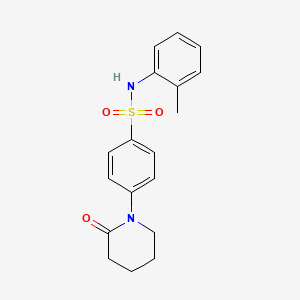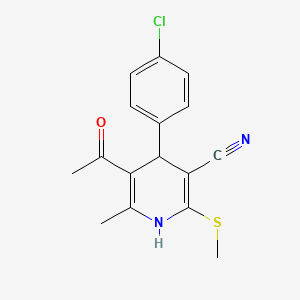![molecular formula C18H22Cl2NO4P B5179844 diethyl [anilino(3,5-dichloro-2-methoxyphenyl)methyl]phosphonate](/img/structure/B5179844.png)
diethyl [anilino(3,5-dichloro-2-methoxyphenyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [anilino(3,5-dichloro-2-methoxyphenyl)methyl]phosphonate, commonly known as DADMe-ImmH, is a potent inhibitor of adenosine kinase (ADK), an enzyme that plays a crucial role in regulating the levels of the purine nucleoside adenosine in the brain. ADK is responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP), which is subsequently metabolized to inosine. DADMe-ImmH has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, Parkinson's disease, and depression.
Mecanismo De Acción
DADMe-ImmH exerts its pharmacological effects by inhibiting diethyl [anilino(3,5-dichloro-2-methoxyphenyl)methyl]phosphonate, which leads to an increase in the levels of adenosine in the brain. Adenosine is an endogenous neuromodulator that plays a crucial role in regulating various physiological processes, including sleep, pain, and inflammation. Adenosine also has neuroprotective properties and has been shown to be effective in reducing neuronal damage caused by ischemia and other forms of brain injury.
Biochemical and Physiological Effects:
DADMe-ImmH has been shown to have various biochemical and physiological effects, including an increase in the levels of adenosine in the brain, a reduction in seizure activity, and an improvement in cognitive function. DADMe-ImmH has also been shown to have neuroprotective properties and has been effective in reducing neuronal damage caused by ischemia and other forms of brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DADMe-ImmH in lab experiments is its potent and selective inhibition of diethyl [anilino(3,5-dichloro-2-methoxyphenyl)methyl]phosphonate, which allows for the specific modulation of adenosine levels in the brain. However, one of the limitations of DADMe-ImmH is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on DADMe-ImmH, including:
1. Further studies on the efficacy of DADMe-ImmH in the treatment of various neurological disorders, including epilepsy, Parkinson's disease, and depression.
2. Development of new formulations of DADMe-ImmH with improved solubility and bioavailability.
3. Investigation of the potential use of DADMe-ImmH in combination with other drugs for the treatment of neurological disorders.
4. Studies on the long-term effects of DADMe-ImmH on brain function and neurodegenerative diseases.
5. Investigation of the potential use of DADMe-ImmH in the treatment of non-neurological disorders, such as cancer and inflammation.
Métodos De Síntesis
The synthesis of DADMe-ImmH involves a multi-step process, starting with the reaction of 3,5-dichloro-2-methoxyaniline with diethyl phosphite to form diethyl (3,5-dichloro-2-methoxyphenyl)phosphonate. This intermediate is then reacted with benzyl bromide to yield diethyl [anilino(3,5-dichloro-2-methoxyphenyl)methyl]phosphonate. Finally, the benzyl protecting group is removed using palladium on carbon (Pd/C) to obtain DADMe-ImmH.
Aplicaciones Científicas De Investigación
DADMe-ImmH has been extensively studied for its potential therapeutic applications in various neurological disorders. In a study conducted by Boison et al., DADMe-ImmH was shown to be effective in reducing seizure activity in a mouse model of epilepsy. The study also demonstrated that DADMe-ImmH increased the levels of adenosine in the brain, which is known to have anticonvulsant properties.
Propiedades
IUPAC Name |
N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2NO4P/c1-4-24-26(22,25-5-2)18(21-14-9-7-6-8-10-14)15-11-13(19)12-16(20)17(15)23-3/h6-12,18,21H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBPPCGIEJYNGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=C(C(=CC(=C1)Cl)Cl)OC)NC2=CC=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5179764.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5179779.png)

![3-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5179792.png)
![6-amino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5179799.png)
![2-[{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B5179802.png)
![ethyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B5179808.png)
![5-chloro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5179810.png)

![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5179834.png)

![(4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5179860.png)

